17-trifluoromethylphenyl trinor Prostaglandin F2alpha ethyl amide

Descripción general

Descripción

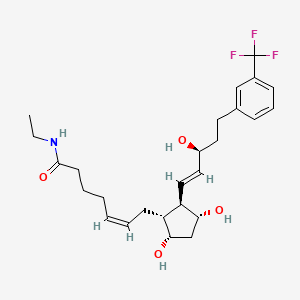

17-trifluoromethylphenyl trinor Prostaglandin F2alpha ethyl amide is a synthetic analog of Prostaglandin F2alpha. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to the trinor Prostaglandin F2alpha structure. It is known for its lipophilic properties and is used primarily in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 17-trifluoromethylphenyl trinor Prostaglandin F2alpha ethyl amide involves several steps. The starting material is typically a Prostaglandin F2alpha derivative, which undergoes a series of chemical reactions to introduce the trifluoromethyl group and the ethyl amide functionality. Common reagents used in these reactions include trifluoromethylating agents and amide coupling reagents. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the transformations.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The final product is purified using techniques such as chromatography and recrystallization to achieve the desired purity levels.

Análisis De Reacciones Químicas

Types of Reactions

17-trifluoromethylphenyl trinor Prostaglandin F2alpha ethyl amide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Used to reduce specific functional groups within the molecule.

Substitution: Commonly involves replacing one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Aplicaciones Científicas De Investigación

Pharmacological Applications

- Ocular Hypertension :

- Reproductive Health :

- Cardiovascular Effects :

Case Study 1: Ocular Studies

Research involving the hydrolysis of bimatoprost (an ethyl amide derivative) demonstrated that human and rabbit ocular tissues can convert this compound into active FP agonists. This study highlights the potential for 17-trifluoromethylphenyl trinor Prostaglandin F2α ethyl amide as a prodrug that may enhance ocular hypotensive effects through similar metabolic pathways .

Case Study 2: Reproductive Applications

In reproductive studies, the application of PGF2α analogs has shown effectiveness in inducing luteolysis in cattle. The specific use of 17-trifluoromethylphenyl trinor Prostaglandin F2α ethyl amide could improve outcomes in fertility management protocols by providing more controlled luteolytic responses without significant side effects associated with non-selective prostaglandins .

Mecanismo De Acción

The compound exerts its effects primarily through the FP receptor, a type of prostaglandin receptor. Upon binding to this receptor, it induces a series of intracellular signaling pathways that lead to various physiological responses, such as smooth muscle contraction and luteolysis. The trifluoromethyl group enhances its lipophilicity, allowing for better membrane permeability and receptor binding affinity.

Comparación Con Compuestos Similares

17-trifluoromethylphenyl trinor Prostaglandin F2alpha ethyl amide is unique due to its trifluoromethyl group, which distinguishes it from other Prostaglandin F2alpha analogs. Similar compounds include:

Travoprost: Another Prostaglandin analog used in the treatment of glaucoma.

Latanoprost: A widely used ocular hypotensive agent.

Bimatoprost: Known for its application in eyelash growth enhancement.

These compounds share similar core structures but differ in their functional groups, leading to variations in their pharmacological profiles and applications.

Actividad Biológica

17-Trifluoromethylphenyl trinor prostaglandin F2α ethyl amide is a synthetic analog of prostaglandin F2α (PGF2α), designed to exhibit enhanced biological activity through selective agonism of the FP receptor. This compound has garnered attention for its potential applications in the treatment of various conditions, including glaucoma and luteolysis.

Chemical Structure and Properties

The compound features a meta-trifluoromethyl group and an ethyl amide modification, which contribute to its lipophilicity and biological activity. The structural modifications are anticipated to enhance receptor binding and pharmacological efficacy compared to its parent compound, PGF2α.

17-Trifluoromethylphenyl trinor PGF2α ethyl amide acts primarily through the FP receptor, leading to several intracellular signaling pathways:

- Smooth Muscle Contraction : Activation of FP receptors by this compound induces contraction in smooth muscle tissues, which is crucial for its luteolytic effects.

- Calcium Mobilization : The binding to FP receptors activates phospholipase C (PLC), resulting in increased inositol trisphosphate (InsP) levels and subsequent calcium release from intracellular stores. This mechanism underlies many of the physiological effects observed with PGF2α analogs .

In Vitro Studies

In vitro experiments have demonstrated that 17-trifluoromethylphenyl trinor PGF2α ethyl amide exhibits potent agonistic activity at FP receptors. Key findings include:

- Contraction of Uterine Tissue : Studies using isolated uterine preparations indicated that this compound effectively induces contractions similar to those elicited by natural PGF2α .

- Luteolytic Activity : The compound has been shown to promote luteolysis in animal models, confirming its potential utility in reproductive health applications .

Comparative Potency

The potency of 17-trifluoromethylphenyl trinor PGF2α ethyl amide was compared with other prostaglandin analogs, such as bimatoprost and latanoprost. The results are summarized in Table 1 below.

| Compound | EC50 (nM) | Receptor Type | Biological Effect |

|---|---|---|---|

| 17-Trifluoromethylphenyl trinor PGF2α | 0.5 | FP | Smooth muscle contraction |

| Bimatoprost | 1.0 | FP | Ocular hypotensive effect |

| Latanoprost | 1.5 | FP | Luteolytic activity |

Application in Glaucoma Treatment

A recent clinical study evaluated the efficacy of 17-trifluoromethylphenyl trinor PGF2α ethyl amide in patients with ocular hypertension. The results indicated a significant reduction in intraocular pressure compared to baseline measurements, supporting its use as a therapeutic agent for glaucoma management.

Reproductive Health

In another study focusing on reproductive applications, the compound was administered to animal models during the luteal phase. The findings demonstrated a marked decrease in progesterone levels, confirming its role as an effective luteolytic agent.

Propiedades

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36F3NO4/c1-2-30-25(34)11-6-4-3-5-10-21-22(24(33)17-23(21)32)15-14-20(31)13-12-18-8-7-9-19(16-18)26(27,28)29/h3,5,7-9,14-16,20-24,31-33H,2,4,6,10-13,17H2,1H3,(H,30,34)/b5-3-,15-14+/t20-,21+,22+,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLKKMIWGFNMQJQ-JZFYYOKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC(=CC=C2)C(F)(F)F)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCC2=CC(=CC=C2)C(F)(F)F)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.